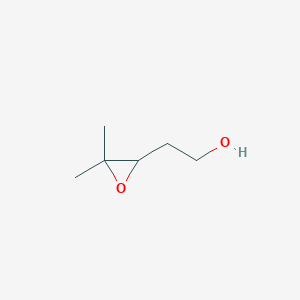

2-(3,3-Dimethyloxiran-2-yl)ethanol

説明

2-(3,3-Dimethyloxiran-2-yl)ethanol (CAS: 18511-56-3), also known as (3,3-dimethyloxiran-2-yl)methanol, is an epoxide-containing alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . This compound features a strained oxirane (epoxide) ring substituted with two methyl groups at the 3,3-positions and a hydroxymethyl group at the 2-position. Its stereochemical configuration has been studied in synthetic intermediates, such as in the synthesis of benzofuran derivatives and santalane sesquiterpenoids .

The compound is primarily used in laboratory settings as a precursor for complex organic syntheses, including the preparation of cyclic aminonitrones and marine fungal metabolites . Its reactive epoxide moiety enables participation in ring-opening reactions, which are critical in generating polyfunctionalized molecules. Notably, its enantiomeric forms (e.g., 2’R vs. 2’S) have been distinguished via optical rotation comparisons .

特性

CAS番号 |

162131-96-6 |

|---|---|

分子式 |

C6H12O2 |

分子量 |

116.16 g/mol |

IUPAC名 |

2-(3,3-dimethyloxiran-2-yl)ethanol |

InChI |

InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |

InChIキー |

ZPGGKNZDYTVOTP-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CCO)C |

正規SMILES |

CC1(C(O1)CCO)C |

同義語 |

Oxiraneethanol, 3,3-dimethyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing properties:

Reactivity and Stability

- Epoxide Reactivity: 2-(3,3-Dimethyloxiran-2-yl)ethanol undergoes nucleophilic ring-opening reactions, similar to 2,3-epoxypropan-1-ol. However, its dimethyl substituents increase steric hindrance, slowing hydrolysis compared to unsubstituted epoxides . In aqueous environments, derivatives like (3,3-dimethyloxiran-2-yl)methanol react with sulfates/nitrates to form dihydroxyiso-pentanol (DHIP) esters, whereas simpler epoxides (e.g., 2,3-epoxypropan-1-ol) hydrolyze rapidly without forming stable intermediates .

- Thermal Stability: The dimethyloxirane group enhances thermal stability compared to mono-methylated analogues like (3-methyloxiran-2-yl)methanol (CAS: 872-38-8), which is discontinued due to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。